molecular formula C22H25N3O2 B11337197 (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11337197
M. Wt: 363.5 g/mol
InChI Key: BBZFBQRGCAFYCN-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core substituted with dimethyl groups and a piperazine moiety linked to a pyridine ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which is then functionalized with dimethyl groups at the 3 and 5 positions. The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is linked to the benzofuran core via a methanone bridge. The final step involves the attachment of the pyridine ring to the piperazine moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science, materials engineering, and chemical manufacturing.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzofuran core, dimethyl substitutions, and a piperazine-pyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O2/c1-16-6-7-20-19(15-16)17(2)21(27-20)22(26)25-13-11-24(12-14-25)10-8-18-5-3-4-9-23-18/h3-7,9,15H,8,10-14H2,1-2H3

InChI Key

BBZFBQRGCAFYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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